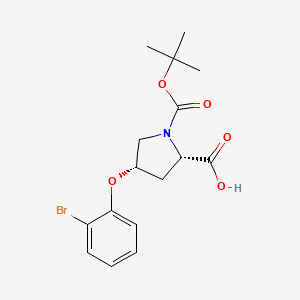

(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Description

The compound (2S,4S)-4-(2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid (CAS: 1354485-65-6) is a chiral pyrrolidine derivative with a molecular formula of C₁₆H₂₀BrNO₅ and a molecular weight of 386.24 g/mol . Its structure features:

- A tert-butoxycarbonyl (Boc) protecting group at the N1 position, enhancing steric protection and stability during synthetic processes.

- A carboxylic acid group at the C2 position, enabling further functionalization (e.g., amidation or esterification).

Key physicochemical properties include a boiling point of 494.2±45.0 °C, density of 1.458±0.06 g/cm³, and pKa of 3.67±0.40 . Safety data classify it as an irritant, necessitating precautions for skin, eye, and respiratory exposure .

Properties

IUPAC Name |

(2S,4S)-4-(2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVBIRKDQLEGAX-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with a suitable leaving group on the pyrrolidine ring.

Protection of the Carboxylic Acid: The carboxylic acid group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to modify the bromophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential as a ligand in receptor binding studies and as a probe for investigating biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent variations, molecular properties, and safety profiles:

Key Structural and Functional Differences :

Halogen Effects: Bromine (target compound) offers superior leaving-group ability compared to chlorine (), making it more reactive in nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions .

Substituent Bulk :

- The biphenyl-2-yloxy group () introduces steric hindrance, likely reducing enzymatic degradation but complicating synthetic purification .

- Methyl or tert-pentyl groups () enhance lipophilicity, impacting membrane permeability in drug design .

Safety Profiles :

- All analogs share irritant classifications, but those with chlorine or bromine () may pose additional environmental toxicity risks due to halogen persistence .

Research Findings :

Biological Activity

(2S,4S)-4-(2-Bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid, with the CAS number 1354485-65-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antibacterial properties and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 386.24 g/mol. The compound features a pyrrolidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of bromophenol derivatives with pyrrolidine-2-carboxylic acid derivatives under controlled conditions. Detailed methods can vary, but often include the use of coupling agents and solvents that facilitate the formation of the desired product while minimizing side reactions.

Antibacterial Activity

Research has demonstrated that derivatives of pyrrolidine carboxylic acids exhibit significant antibacterial properties. A study evaluated various structural analogs, including those similar to this compound, against several bacterial strains.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.195 µg/mL |

| Compound B | Escherichia coli | 0.250 µg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

The compound's activity was assessed using the MTT assay method against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may exhibit potent activity against Pseudomonas aeruginosa, which is known for its resistance to multiple antibiotics.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the bromophenoxy group significantly influence antibacterial potency. Compounds with electron-withdrawing groups at specific positions on the aromatic ring tend to demonstrate enhanced activity. The presence of the tert-butoxycarbonyl group also appears to stabilize the molecule and enhance its solubility in biological systems.

Case Studies

-

Case Study: Efficacy Against Resistant Strains

A recent study focused on evaluating the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that this compound could serve as a lead structure for developing new antibacterial agents targeting resistant pathogens. -

Case Study: In Vivo Studies

In vivo studies involving animal models demonstrated that this compound not only reduced bacterial load but also showed minimal toxicity at therapeutic doses. Further investigations are required to elucidate its pharmacokinetic properties and potential side effects.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of (2S,4S)-4-(2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid to improve yield and stereochemical purity?

- Methodological Answer :

- Coupling Agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIEA (N,N-Diisopropylethylamine) for efficient amide bond formation, as demonstrated in PROTAC synthesis workflows .

- Solvent Systems : Dichloromethane (DCM) or DMF (dimethylformamide) are optimal for dissolving intermediates and minimizing side reactions .

- Purification : Flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC can resolve stereoisomers and remove unreacted tert-butoxycarbonyl (Boc) precursors .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can verify the presence of the 2-bromophenoxy group (δ 7.2–7.6 ppm for aromatic protons) and Boc-protected amine (δ 1.4 ppm for tert-butyl group) .

- Chiral HPLC : Essential for distinguishing (2S,4S) from (2S,4R) diastereomers using columns like Chiralpak IA/IB .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₂₁BrNO₅, expected [M+H]⁺ = 386.06) .

Q. What safety precautions are required when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate respiratory irritation (H335) from fine powders or solvents .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the 2-bromophenoxy substituent influence conformational stability in peptide backbone design?

- Methodological Answer :

- Conformational Analysis : The bulky bromophenoxy group restricts pyrrolidine ring puckering, favoring a cis-4-substituted proline-like conformation. This can be studied via X-ray crystallography or molecular dynamics (MD) simulations .

- Aggregation Prevention : Compare aggregation propensity with non-brominated analogs using dynamic light scattering (DLS) or circular dichroism (CD) .

Q. What strategies can resolve enantiomeric impurities during large-scale synthesis?

- Methodological Answer :

- Chiral Resolution : Employ enzymatic resolution with lipases (e.g., Candida antarctica) to hydrolyze undesired (2S,4R) isomers selectively .

- Crystallization-Induced Diastereomer Resolution : Add chiral auxiliaries (e.g., L-tartaric acid) to form diastereomeric salts with distinct solubility profiles .

Q. How is this compound utilized in designing proteolysis-targeting chimeras (PROTACs)?

- Methodological Answer :

- Linker Integration : The carboxylic acid moiety facilitates conjugation to E3 ligase ligands (e.g., VHL or CRBN) via amide or ester linkages. Optimize linker length/spacing using SPR (surface plasmon resonance) to enhance ternary complex formation .

- In Vitro Validation : Assess degradation efficiency in cell lines (e.g., HEK293) via Western blotting for target proteins (e.g., WDR5) .

Data Contradictions and Resolution

Q. Conflicting reports on Boc-deprotection efficiency under acidic conditions: How to address this?

- Resolution :

- Condition Screening : Test trifluoroacetic acid (TFA) in DCM (20–50% v/v) versus HCl/dioxane. Monitor deprotection via TLC or LC-MS to identify optimal cleavage without pyrrolidine ring degradation .

- Alternative Protecting Groups : Compare with Fmoc (fluorenylmethyloxycarbonyl) protection, which requires milder bases (piperidine) for removal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.